3-Chloro-1-methyl-5H,6H,7H-cyclopenta[c]pyridine-4-carboxylic acid
Description
3-Chloro-1-methyl-5H,6H,7H-cyclopenta[c]pyridine-4-carboxylic acid is a heterocyclic compound that features a cyclopenta[c]pyridine core structure
Properties
IUPAC Name |
3-chloro-1-methyl-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClNO2/c1-5-6-3-2-4-7(6)8(10(13)14)9(11)12-5/h2-4H2,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFBZTVJBWAYAIO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2CCCC2=C(C(=N1)Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1367950-39-7 | |
| Record name | 3-chloro-1-methyl-5H,6H,7H-cyclopenta[c]pyridine-4-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-1-methyl-5H,6H,7H-cyclopenta[c]pyridine-4-carboxylic acid typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
3-Chloro-1-methyl-5H,6H,7H-cyclopenta[c]pyridine-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur at the chloro group, where nucleophiles like amines or thiols replace the chlorine atom.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral medium.
Reduction: LiAlH4 in dry ether or NaBH4 in methanol.
Substitution: Amines or thiols in the presence of a base like triethylamine (TEA).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with functional groups like amines or thiols.
Scientific Research Applications
3-Chloro-1-methyl-5H,6H,7H-cyclopenta[c]pyridine-4-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for various therapeutic targets.
Mechanism of Action
The mechanism of action of 3-Chloro-1-methyl-5H,6H,7H-cyclopenta[c]pyridine-4-carboxylic acid involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways can vary depending on the specific application and the structural modifications of the compound .
Comparison with Similar Compounds
Similar Compounds
3-Chloro-1-methyl-5H,6H,7H-cyclopenta[c]pyridine-4-carbonitrile: Similar structure with a nitrile group instead of a carboxylic acid group.
3-Chloro-1-methyl-5H,6H,7H-cyclopenta[c]pyridine-4-carboxamide: Similar structure with a carboxamide group instead of a carboxylic acid group.
Uniqueness
3-Chloro-1-methyl-5H,6H,7H-cyclopenta[c]pyridine-4-carboxylic acid is unique due to its specific functional group, which imparts distinct chemical reactivity and biological activity. The presence of the carboxylic acid group allows for further derivatization and enhances its solubility in aqueous media, making it a versatile compound for various applications .
Biological Activity
3-Chloro-1-methyl-5H,6H,7H-cyclopenta[c]pyridine-4-carboxylic acid (CAS Number: 1367950-39-7) is a heterocyclic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and applications in various fields.
- Molecular Formula : CHClNO
- Molecular Weight : 211.64 g/mol
- Structural Characteristics : The compound features a cyclopenta[c]pyridine core with a carboxylic acid functional group, contributing to its reactivity and biological interactions.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Common methods include:
- Cyclization of Precursors : Under controlled conditions to form the cyclopenta[c]pyridine structure.
- Functional Group Modifications : Allowing for the introduction of the carboxylic acid group which enhances solubility and reactivity.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. It has been tested against various bacterial strains and fungi:
- Gram-positive bacteria : Effective against Staphylococcus aureus and Enterococcus faecalis.
- Fungi : Demonstrated activity against Candida species, with minimum inhibitory concentrations (MIC) reported as low as 16 μg/mL for certain strains .
Anticancer Potential
Preliminary studies suggest that this compound may possess anticancer properties. Its mechanism appears to involve:
- Inhibition of Specific Enzymes : Targeting pathways critical for cancer cell proliferation.
- Induction of Apoptosis : Promoting programmed cell death in cancer cells through various signaling pathways.
The biological activity of this compound is attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways related to inflammation and cancer progression.
- Receptor Modulation : Potentially acting as an allosteric modulator at certain receptors, influencing cellular responses.
Case Studies
- In Vivo Studies on Antimicrobial Efficacy :
- Anticancer Activity Assessment :
- In vitro assays revealed that the compound inhibited the growth of several cancer cell lines, with IC50 values indicating potent activity at low concentrations.
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Biological Activity |
|---|---|---|
| 3-Chloro-1-methyl-5H,6H,7H-cyclopenta[c]pyridine-4-carbonitrile | Similar structure with a nitrile group | Moderate antimicrobial activity |
| 3-Chloro-1-methyl-5H,6H,7H-cyclopenta[c]pyridine-4-carboxamide | Similar structure with a carboxamide group | Lower anticancer efficacy |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
